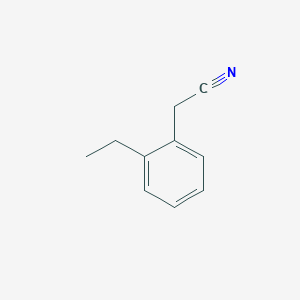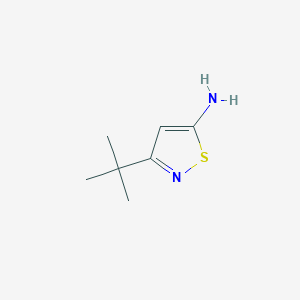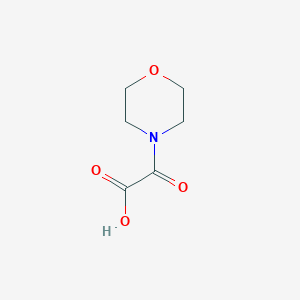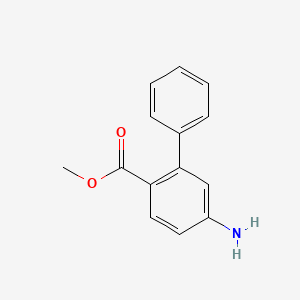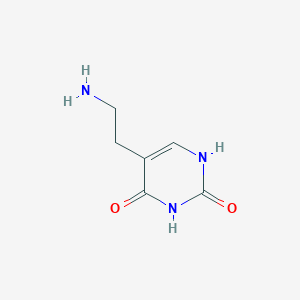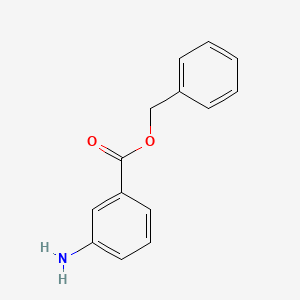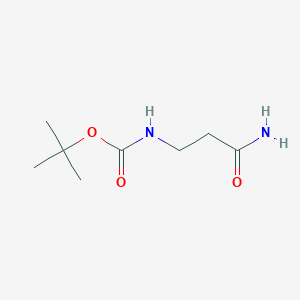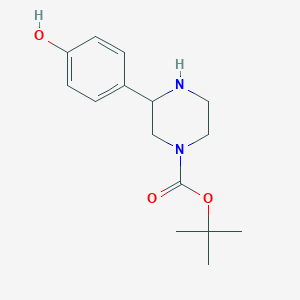
1-Boc-3-(4-Hydroxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Boc-3-(4-Hydroxyphenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in a variety of pharmacologically active compounds. Piperazine derivatives are known for their central nervous system activity, and they often serve as ligands for various receptors, including serotonin and opioid receptors . The presence of a Boc group (tert-butoxycarbonyl) suggests that the compound could be used as an intermediate in drug synthesis, as Boc groups are commonly used to protect amines during chemical reactions .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various strategies, including Mannich reactions, which are used to introduce substituents to the piperazine ring . For example, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was carried out through a Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involved a series of reactions starting from 2-acetylfuran . The Boc-protected derivative of a novel scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], represents a key intermediate for the combinatorial synthesis of drug-like molecules .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their binding affinity and selectivity to various receptors. For instance, the introduction of a benzotriazole moiety was found to contribute to both 5-HT1A and 5-HT2 receptor affinity . Structural studies, such as NOESY NMR and X-ray diffraction, can reveal the orientation of side chains and the overall three-dimensional structure of the compounds, which is crucial for understanding their interaction with biological targets .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. The presence of a Boc group indicates that the compound can be involved in reactions where the amine function needs protection . The Boc group itself can be modified, as seen in the discovery of fluorine-substituted tert-butoxycarbonyl groups as acid-stable bioisosteres . Additionally, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their application in drug discovery and development. For example, the synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C . The antioxidant activity of this compound was also tested, indicating its potential as an antioxidant .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-Boc-3-(4-Hydroxyphenyl)piperazine has been utilized in various synthetic applications:
- Synthesis of Biaryl Libraries : Utilized in the synthesis of (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura cross-couplings, allowing manipulation of functionality for diversifying biaryl libraries (Spencer et al., 2011).
- Antibacterial and Antifungal Activities : Derivatives of N-Boc piperazine, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have shown moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Pharmacological Research
1-Boc-3-(4-Hydroxyphenyl)piperazine has been studied for its pharmacological potential:
- Opioid Receptor Antagonism : Certain 1-substituted 4-(3-hydroxyphenyl)piperazines, related to 1-Boc-3-(4-Hydroxyphenyl)piperazine, have been identified as pure opioid receptor antagonists with low nanomolar potencies (Carroll et al., 2010).
- Anti-Bone Cancer Activity : A heterocyclic compound derived from 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, structurally related to 1-Boc-3-(4-Hydroxyphenyl)piperazine, exhibited anticancer activities against human bone cancer cell lines (Lv et al., 2019).
Other Applications
- Peptide Derivatization for Mass Spectrometry : Piperazine derivatives, such as those related to 1-Boc-3-(4-Hydroxyphenyl)piperazine, have been used for derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry (Qiao et al., 2011).
- Synthesis of Novel Pharmaceutical Agents : Research has been conducted on the synthesis of new pharmaceutical agents involving derivatives of 1-Boc-3-(4-Hydroxyphenyl)piperazine, demonstrating its utility in drug development (Ullah, 2012).
Safety And Hazards
Zukünftige Richtungen
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring .
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-8-16-13(10-17)11-4-6-12(18)7-5-11/h4-7,13,16,18H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFREXHZVUBIOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587713 |
Source


|
| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |
CAS RN |
889956-81-4 |
Source


|
| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

